molecular formula C23H23N5O3 B3016719 N-(苯并[d][1,3]二氧杂环-5-基甲基)-1-(6-(吡啶-3-基)哒嗪-3-基)哌啶-4-甲酰胺 CAS No. 1203272-17-6

N-(苯并[d][1,3]二氧杂环-5-基甲基)-1-(6-(吡啶-3-基)哒嗪-3-基)哌啶-4-甲酰胺

货号 B3016719
CAS 编号: 1203272-17-6
分子量: 417.469
InChI 键: KMNHCXYZJLGFCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential therapeutic applications. In the context of antibacterial agents, a study has reported the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group at the C-10 position. These compounds demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with certain derivatives showing enhanced activity compared to clinafloxacin. The introduction of a fluorine atom was found to reduce toxicity and convulsion inductive ability, as well as eliminate phototoxicity .

Another study focused on the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. The synthesis involved reactions of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of heterocyclic compounds. The structures of these compounds were confirmed through analytical and spectral data .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their biological activity. In the case of the substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, single crystals were developed for certain compounds, which allowed for a detailed analysis of their molecular structure. These structures are essential for docking studies and for predicting the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are varied and often complex. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yielded pyridine-2(1H)-thiones, which upon further reactions gave rise to a variety of derivatives, including thieno[2,3-b]pyridine derivatives and pyridothienopyrimidine derivatives. These reactions demonstrate the versatility of heterocyclic chemistry in generating diverse compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the heterocyclic rings. For example, the introduction of a fluorine atom in the pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives led to a reduction in toxicity and convulsion inductive ability, highlighting the impact of halogenation on the pharmacological profile of these compounds. Additionally, the lack of cytotoxicity in human cells for the most active anti-tubercular agents indicates favorable selectivity, which is a desirable property for therapeutic agents .

科学研究应用

抗菌活性

具有与“N-(苯并[d][1,3]二氧杂环-5-基甲基)-1-(6-(吡啶-3-基)哒嗪-3-基)哌啶-4-甲酰胺”结构相似性的化合物已被探索其抗菌潜力。例如,新型取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/同哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物被设计、合成并评估了它们对结核分枝杆菌 H37Ra 的抗结核活性。其中一些化合物对人体细胞表现出显着的活性,但细胞毒性较低,表明它们作为抗结核剂的潜力 (Srinivasarao 等,2020 年)

合成方法

关于从维斯那金酮和海林酮衍生的新型苯并二呋喃基、三嗪和恶二氮杂卓的合成研究突出了具有潜在抗炎和镇痛特性的杂环化合物的开发。这些合成策略可以为创建“N-(苯并[d][1,3]二氧杂环-5-基甲基)-1-(6-(吡啶-3-基)哒嗪-3-基)哌啶-4-甲酰胺”的衍生物提供见解,用于各种生物医学应用 (Abu-Hashem 等,2020 年)

治疗剂开发

探索分子相互作用和设计针对特定受体或酶的新型化合物对于治疗剂的开发至关重要。例如,新型咪唑并[1,2-a]吡啶-3-甲酰胺衍生物作为抗分枝杆菌剂针对结核分枝杆菌的耐药菌株和敏感菌株的合成和评价证明了结构复杂的化合物在治疗应用中的潜力 (Lv 等,2017 年)

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(25-13-16-3-5-20-21(12-16)31-15-30-20)17-7-10-28(11-8-17)22-6-4-19(26-27-22)18-2-1-9-24-14-18/h1-6,9,12,14,17H,7-8,10-11,13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHCXYZJLGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。